4-[5-[(2,5-Dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]-3-ethylpiperazin-2-one
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Overview
Description
4-[5-[(2,5-Dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]-3-ethylpiperazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxazole ring, a piperazine ring, and a dimethylphenoxy group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[(2,5-Dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]-3-ethylpiperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,5-dimethylphenol with an appropriate alkylating agent to form the 2,5-dimethylphenoxy intermediate. This intermediate is then reacted with an oxazole derivative under suitable conditions to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[5-[(2,5-Dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]-3-ethylpiperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[5-[(2,5-Dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]-3-ethylpiperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-[(2,5-Dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]-3-ethylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-[(2,5-Dimethylphenoxy)methyl]piperidine: Shares the dimethylphenoxy group but lacks the oxazole and piperazine rings.
Metaxalone: Contains a similar oxazole ring but differs in the substituents attached to it.
Uniqueness
4-[5-[(2,5-Dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]-3-ethylpiperazin-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-[5-[(2,5-dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]-3-ethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-4-16-18(23)20-7-8-22(16)19(24)15-10-14(26-21-15)11-25-17-9-12(2)5-6-13(17)3/h5-6,9-10,16H,4,7-8,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKLLNRQWYHSPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCN1C(=O)C2=NOC(=C2)COC3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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